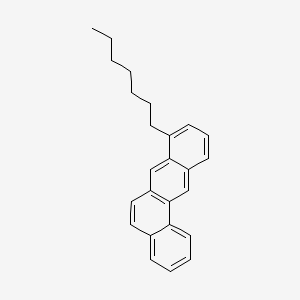
BENZ(a)ANTHRACENE, 8-HEPTYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZ(a)ANTHRACENE, 8-HEPTYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings . This compound is known for its complex molecular structure and is produced during the incomplete combustion of organic matter . It is a significant environmental contaminant due to its persistence and potential health risks .
Preparation Methods
The synthesis of BENZ(a)ANTHRACENE, 8-HEPTYL- typically involves the alkylation of benz[a]anthracene with heptyl groups. This process can be achieved through various synthetic routes, including Friedel-Crafts alkylation, which uses an alkyl halide and a Lewis acid catalyst . Industrial production methods often involve the use of high temperatures and pressures to facilitate the reaction .
Chemical Reactions Analysis
BENZ(a)ANTHRACENE, 8-HEPTYL- undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
BENZ(a)ANTHRACENE, 8-HEPTYL- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 8-HEPTYL- involves its interaction with cellular components, leading to oxidative stress and DNA damage . This compound can induce the formation of reactive oxygen species (ROS), which can cause cellular injury and apoptosis . It also disrupts various biochemical pathways, including those involving acetylcholinesterase and monoamine oxidase .
Comparison with Similar Compounds
BENZ(a)ANTHRACENE, 8-HEPTYL- is similar to other PAHs, such as:
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
Tetracene (benz[b]anthracene): Another PAH with a similar structure but different chemical properties.
Anthracene: A simpler PAH with three fused benzene rings, used in the production of dyes and pigments.
Properties
CAS No. |
63019-32-9 |
|---|---|
Molecular Formula |
C25H26 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
8-heptylbenzo[a]anthracene |
InChI |
InChI=1S/C25H26/c1-2-3-4-5-6-10-19-12-9-13-21-18-25-22(17-24(19)21)16-15-20-11-7-8-14-23(20)25/h7-9,11-18H,2-6,10H2,1H3 |
InChI Key |
FWAPVMXIDHLCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


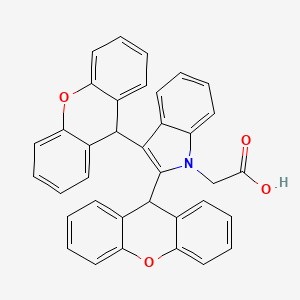
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)
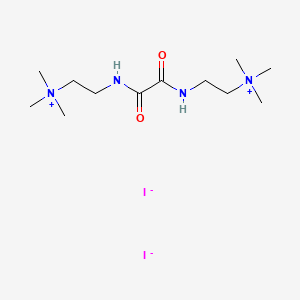
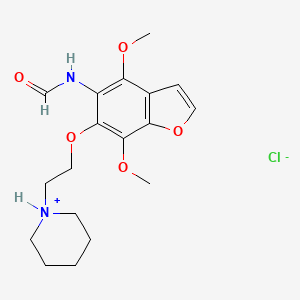
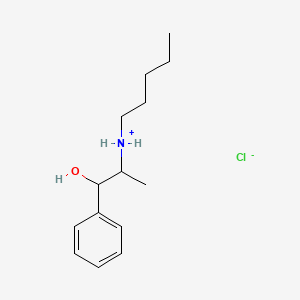
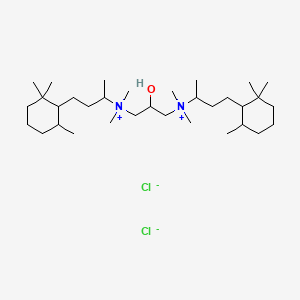
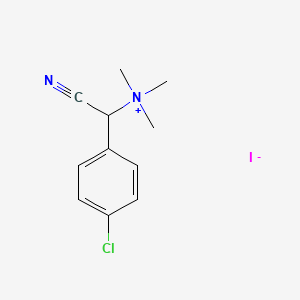
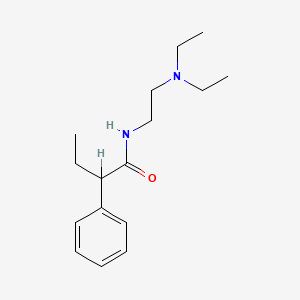
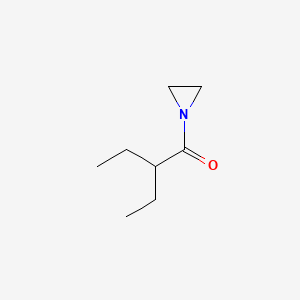
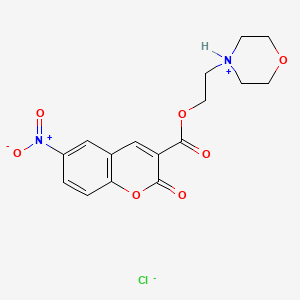
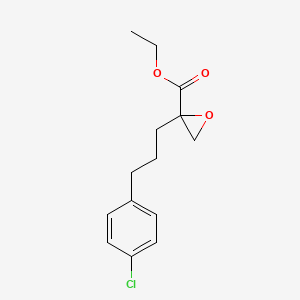
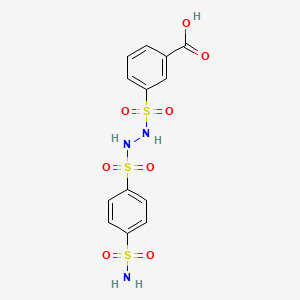

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
